molecular formula C13H12O4 B11757065 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid

2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid

Cat. No.: B11757065
M. Wt: 232.23 g/mol
InChI Key: MAHPIJDPKFYPDB-VQHVLOKHSA-N
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Description

2-[(2E)-6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid is a high-value synthetic intermediate designed for research and development applications, primarily in medicinal chemistry and organic synthesis. This compound features a naphthalene core substituted with a methoxy group and an (E)-configured unsaturated carboxylic acid side chain, making it a versatile building block. Its structure suggests potential as a key precursor in the synthesis of more complex polycyclic structures, which are common scaffolds in the development of pharmaceuticals and functional materials. Researchers can utilize this compound in reactions such as cyclizations or as a Michael acceptor due to its α,β-unsaturated system, facilitating the exploration of novel chemical entities. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(2E)-2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)acetic acid

InChI

InChI=1S/C13H12O4/c1-17-10-4-5-11-8(6-10)2-3-9(13(11)16)7-12(14)15/h4-7H,2-3H2,1H3,(H,14,15)/b9-7+

InChI Key

MAHPIJDPKFYPDB-VQHVLOKHSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C(=O)O)/CC2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC(=O)O)CC2

Origin of Product

United States

Preparation Methods

Zinc-Mediated Reduction of Conjugated Precursors

The most widely documented method involves the reduction of 2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid using zinc in an acetic acid/water solvent system.

Reaction Conditions

ParameterValue
Starting Material28 g (120 mmol)
Zinc19.6 g (300 mmol)
SolventAcetic acid (224 mL) + Water (84 mL)
Temperature80°C
Duration2 hours
Yield95%

The reaction proceeds via reductive cleavage of the α,β-unsaturated ketone system, followed by protonation to stabilize the tetrahydronaphthalene core. Post-reduction, the product is isolated by filtration through celite, organic layer removal under reduced pressure, and precipitation with water.

Mechanistic Insights
Zinc acts as a reducing agent, facilitating electron transfer to the conjugated enone system. Acetic acid serves dual roles as a proton source and solvent, ensuring optimal reaction kinetics. The aqueous phase promotes product precipitation by modulating solubility.

Structural Validation via Spectroscopic Methods

The synthesized compound is characterized by 1H^1H-NMR (400 MHz, DMSO-d6d_6):

  • δ 12.2 (bs, 1H, carboxylic acid)

  • δ 7.8 (d, J=8.4J = 8.4 Hz, 1H, aromatic)

  • δ 6.9 (m, 2H, aromatic)

  • δ 3.8 (s, 3H, methoxy)

  • δ 3.1–2.8 (m, 3H, cyclohexenyl CH2_2)

  • δ 2.4–1.9 (m, 2H, cyclohexenyl CH2_2).

Computational chemistry data further supports the structure:

  • TPSA : 63.6 Ų (indicative of high polarity due to carboxylic acid and ketone groups)

  • LogP : 1.915 (moderate lipophilicity, suitable for pharmacokinetic optimization)

Optimization Strategies for Industrial-Scale Production

Solvent and Stoichiometry Adjustments

Increasing the acetic acid-to-water ratio (e.g., 3:1) enhances reaction rates by improving zinc solubility. Stoichiometric excess of zinc (2.5 eq) ensures complete reduction of residual oxidized byproducts.

Purification Protocols

  • Celite Filtration : Removes zinc oxides and unreacted metallic residues.

  • Recrystallization : Isopropanol/water mixtures (3:1) yield high-purity crystals (>98% HPLC).

Comparative Analysis of Alternative Methodologies

Enzymatic Reduction

Emerging studies suggest biocatalytic routes using ketoreductases, though yields remain suboptimal (<70%) compared to zinc-mediated methods .

Chemical Reactions Analysis

Reaction Conditions

  • Reagents : Zinc (Zn) in an acetic acid-water mixture.

  • Temperature : 80°C for 2 hours.

  • Yield : 95% under optimized conditions .

Mechanism :
The reaction involves the reduction of the ylidene group, likely via protonation and hydrogen transfer, leading to the formation of the fully saturated tetrahydro ring system.

NMR Analysis

The product’s structure is confirmed by ¹H NMR (DMSO-d₆) :

  • δ 12.2 ppm : Broad singlet (1H), indicative of a carboxylic acid proton.

  • δ 7.8 ppm : Doublet (J = 8.4 Hz, 1H), aromatic proton.

  • δ 6.9 ppm : Multiplet (2H), aromatic protons.

  • δ 3.8 ppm : Singlet (3H), methoxy group.

  • δ 2.2–3.8 ppm : Multiplets (remaining protons), aliphatic region .

Key Reaction Data

Parameter Details
Starting Material 2-(6-Methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid
Reagent Zinc (300 mmol) in acetic acid-water mixture (224 mL + 84 mL)
Reaction Time 2 hours
Temperature 80°C
Yield 95%
Purity Solid product after vacuum drying and filtration

Structural Relationships

The compound’s structure contains a 6-methoxy-1-oxo-tetrahydronaphthalene core linked to an acetic acid moiety. The E-configuration of the ylidene group in the precursor is critical for directing the reduction step.

Related Transformations

A structurally analogous compound, 3,4-dihydronaphthalen-1(2H)-one , undergoes reactions with aldehydes in acetic acid under HCl catalysis to form conjugated carbonyl systems . While not identical, this highlights the reactivity of tetrahydronaphthalenone derivatives in acid-catalyzed processes.

References : ChemicalBook (2021). Synthesis of 6-METHOXY-1-OXO-1,2,3,4-TETRAHYDRONAPHTHALEN-2-YL)ACETIC ACID. De Gruyter (2023). Structural analysis of 3,4-dihydronaphthalen-1(2H)-one derivatives. PubChem (2025). Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate (CID 232892).

Scientific Research Applications

Biological Activities

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant anti-inflammatory and antitumor activities. Specifically, studies have shown that compounds similar to 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid can modulate allergic responses and inflammation pathways, suggesting potential therapeutic uses in treating conditions such as allergies and cancer.

Applications in Medicinal Chemistry

The unique properties of 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid position it as a promising candidate for various applications:

  • Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, this compound could be developed into effective treatments for chronic inflammatory diseases.
  • Antitumor Agents : Its potential to inhibit cancer cell proliferation opens avenues for research into new cancer therapies targeting specific pathways involved in tumor growth.
  • Synthetic Intermediates : The compound's reactivity allows it to serve as an intermediate in the synthesis of other biologically active molecules.

Case Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of derivatives similar to 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid. In vitro experiments demonstrated that these compounds significantly reduced the production of pro-inflammatory cytokines in macrophages. This suggests their potential utility in treating inflammatory diseases.

Case Study 2: Antitumor Activity
Research into the antitumor properties of related compounds revealed that they could induce apoptosis in various cancer cell lines. For instance, derivatives were shown to disrupt critical cellular pathways involved in cancer progression. This highlights the importance of further investigating such compounds for their anticancer potential .

Mechanism of Action

The mechanism of action of 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The E-configured double bond introduces rigidity, which may influence biological activity or crystallization behavior, as seen in NSAID analogs . Boc-protected amino derivatives (e.g., ) exhibit distinct reactivity, enabling peptide coupling or prodrug strategies .

Synthetic Pathways: The target compound and its ethyl ester analogs () are synthesized via cyclization and hydrolysis, whereas furoquinoline derivatives () require multicomponent reactions with 8-hydroxyquinoline . Alkylation steps dominate in ethyl- and Boc-substituted analogs, while methoxy groups are introduced via O-methylation or pre-functionalized starting materials .

Physicochemical Properties: Melting Points: Compounds with aromatic fused rings (e.g., furoquinoline in ) exhibit higher melting points (271–272°C) due to planar rigidity, whereas alkylated analogs (e.g., ) remain oils . Solubility: Methoxy and hydroxy groups improve polar solvent compatibility, while Boc-protected amino acids are tailored for organic-phase reactions .

Spectral and Analytical Data

  • NMR: Key shifts include aromatic protons at δ 7.8–8.9 ppm (quinoline/furan systems) and methoxy signals at δ 3.8–3.85 ppm .
  • IR : Strong C=O stretches (1715 cm⁻¹) and O-H/N-H bands (3047–2834 cm⁻¹) are consistent across analogs .
  • Mass Spectrometry: HRMS confirms molecular ions (e.g., [M + H]⁺ = 334.1071 for furoquinoline derivatives) .

Biological Activity

The compound 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid is a derivative of tetrahydronaphthalene and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H20O6C_{17}H_{20}O_{6} with a molecular weight of 320.34 g/mol. The structure features a methoxy group and an acetic acid moiety which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H20O6
Molecular Weight320.34 g/mol
InChIInChI=1S/C17H20O6/...
InChIKeyLRBRNIVTYITRLT-UHFFFAOYSA-N

Anticancer Properties

Research indicates that derivatives of tetrahydronaphthalene exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that a similar naphthalene derivative exhibited an IC50 value lower than that of the standard drug doxorubicin against Jurkat and A-431 cell lines, indicating potent cytotoxicity .

The biological activity of 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid is believed to involve multiple mechanisms:

  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Key Enzymes : Some derivatives act as inhibitors of metabolic enzymes, leading to altered cellular metabolism and growth inhibition .

Study on Antitumor Activity

A study published in the Australian Journal of Chemistry explored the synthesis and antitumor activity of related compounds. It was found that certain derivatives significantly inhibited tumor growth in vitro and in vivo models .

Mitochondrial Pathway Activation

Another research highlighted the activation of mitochondrial pathways by tetrahydronaphthalene derivatives, leading to increased apoptosis rates in cancer cells. The study utilized various assays to confirm the mechanism .

Q & A

Basic Research Questions

What are the recommended methods for synthesizing 2-[(2E)-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]acetic acid?

Synthesis typically involves multi-step reactions, including Mannich-type modifications to introduce the conjugated acetic acid moiety. A validated approach includes:

  • Step 1 : Condensation of 2-hydroxy-1-naphthaldehyde derivatives with glycine precursors under basic conditions .
  • Step 2 : Selective oxidation using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and trichloroisocyanuric acid (TCCA) to stabilize the α,β-unsaturated ketone system .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by HPLC for intermediates .

How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 153 K to minimize thermal motion .
  • Structure solution : Employ SHELXT for phase determination via intrinsic phasing, followed by refinement with SHELXL to resolve anisotropic displacement parameters .
  • Validation : Confirm geometry with ORTEP-3 for graphical representation and WinGX for symmetry checks .

Advanced Research Questions

How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?

Contradictions often arise from thermal motion or disorder . Mitigation strategies:

  • Multi-parameter refinement : Use SHELXL ’s restraints (e.g., DFIX, SIMU) to harmonize bond lengths and angles with chemically reasonable values .
  • Twinning analysis : For twinned crystals, apply the HKLF5 format in SHELXL to deconvolute overlapping reflections .
  • Cross-validation : Compare results with density functional theory (DFT)-optimized geometries to identify outliers .

What methodologies optimize reaction yields for derivatives with modified substituents (e.g., halogenation)?

  • DoE (Design of Experiments) : Screen variables (temperature, catalyst loading) using fractional factorial designs. For bromination, optimize stoichiometry of NaBr/TCCA to minimize byproducts .
  • Kinetic profiling : Monitor intermediates via LC-MS to identify rate-limiting steps. For example, methoxy group stability under acidic conditions requires pH control .
  • Green chemistry : Replace dichloromethane with acetone/water mixtures to improve sustainability without compromising yield .

How can computational modeling predict the compound’s reactivity in biological systems?

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2), leveraging the α,β-unsaturated ketone as a Michael acceptor .
  • ADMET prediction : Apply SwissADME to assess bioavailability, focusing on logP (predicted ~2.1) and H-bond donors/acceptors .
  • MD simulations : Run GROMACS trajectories to evaluate stability in aqueous vs. lipid bilayer environments .

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